(Z)-SU14813

Kinase selectivity profiling Biochemical IC50 Receptor tyrosine kinase

Procure (Z)-SU14813, a next-gen oral TKI derived from the sunitinib library. Designed with optimized PK (dose-proportional, 9–34 h half-life) and enhanced tolerability, it enables precise angiogenesis and FLT3-driven signaling studies. Superior selectivity profile minimizes off-target confounding in VEGFR/PDGFR models. Ideal for reproducible in vivo pharmacodynamic research.

Molecular Formula C23H27FN4O4
Molecular Weight 442.5 g/mol
Cat. No. B8085312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-SU14813
Molecular FormulaC23H27FN4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10+/t16-/m0/s1
InChIKeyCTNPALGJUAXMMC-HKJBKDEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Z)-SU14813? An Overview of Its Multitargeted Kinase Profile for Research Procurement


(Z)-SU14813 is an oral, multitargeted tyrosine kinase inhibitor (TKI) developed from the same chemical library as sunitinib, targeting VEGFR, PDGFR, KIT, and FLT3 [1]. It exhibits potent biochemical inhibition with IC50 values of 2 nM for VEGFR1, 50 nM for VEGFR2, 4 nM for PDGFRβ, and 15 nM for KIT [1]. In cellular assays, SU14813 inhibits VEGFR-2, PDGFR-β, and KIT phosphorylation with IC50 values of 5.2, 9.9, and 11.2 nM, respectively . As a next-generation TKI developed after sunitinib, SU14813 was designed with an optimized pharmacokinetic (PK) and tolerability profile, making it a valuable research tool for angiogenesis and kinase signaling studies [2].

Why Researchers Cannot Substitute (Z)-SU14813 with Other VEGFR/PDGFR Inhibitors Like Sunitinib


Generic substitution of multitargeted TKIs is scientifically unsound due to significant differences in selectivity profiles, pharmacokinetics, and target engagement. While SU14813 and sunitinib share a common chemical origin and overlapping targets (VEGFR, PDGFR, KIT), SU14813 was specifically designed as a next-generation TKI with optimized PK and tolerability profiles [1]. Unlike more broadly selective inhibitors, SU14813 demonstrates poor activity against EGFR (IC50 > 20 µM) and c-Met (IC50 = 9 µM), which may reduce off-target effects in experimental models [2]. Furthermore, SU14813's dose-proportional PK with a 9-34 h terminal half-life in humans and target plasma concentrations (>100 ng/mL) sustained for over 12 h at ≥100 mg/day represents a distinct pharmacological signature that cannot be replicated by in-class alternatives [3]. These differentiated parameters directly impact experimental reproducibility and model-specific outcomes.

Quantitative Evidence Guide: How (Z)-SU14813 Compares to Analogs in Key Research Assays


Biochemical Kinase Inhibition: SU14813 vs. Sunitinib Selectivity Profile

SU14813 demonstrates a distinct kinase inhibition profile compared to sunitinib. While both inhibit VEGFR2 (SU14813 IC50 = 50 nM; sunitinib IC50 = 9 nM), SU14813 exhibits substantially lower activity against FGFR1 (IC50 = 3.5 µM) and c-Met (IC50 = 9 µM) compared to its primary targets, indicating a narrower selectivity window [1][2]. This profile may confer reduced off-target liabilities in angiogenesis models where FGFR or c-Met signaling confounds interpretation.

Kinase selectivity profiling Biochemical IC50 Receptor tyrosine kinase

Cellular Target Engagement: SU14813 IC50 Values in Overexpressing Cell Lines

In cellular assays using porcine aorta endothelial cells overexpressing individual RTKs, SU14813 inhibited VEGFR-2 phosphorylation with an IC50 of 5.2 nM, PDGFR-β with 9.9 nM, and KIT with 11.2 nM . These cellular IC50 values demonstrate that SU14813 retains potent activity in a cellular context, with values within 2- to 5-fold of its biochemical IC50s, indicating efficient cell permeability and target engagement.

Cellular pharmacology Target engagement Phosphorylation assay

In Vivo Antitumor Efficacy: SU14813 Equivalence to Sunitinib in Xenograft Models

In established xenograft models, SU14813 demonstrated broad and potent antitumor activity equivalent to that of sunitinib, resulting in tumor regression, growth arrest, growth delay, and prolonged survival [1]. This equivalence in antitumor efficacy, achieved with a distinct PK and tolerability profile, positions SU14813 as a valuable comparator for head-to-head studies evaluating the contribution of PK/tolerability optimization to therapeutic outcomes.

Xenograft tumor models Antitumor efficacy In vivo pharmacology

Pharmacokinetics and Dosing: Human Phase I Data Defining Target Plasma Concentrations

In a Phase I trial in patients with advanced solid malignancies (N=77), SU14813 exhibited dose-proportional PK with a mean terminal half-life of 9-34 h [1]. Target plasma concentrations (>100 ng/mL) required for in vivo target inhibition were achieved and sustained for over 12 h at doses ≥100 mg/day [1]. The maximum tolerated dose (MTD) was established at 100 mg/day for continuous daily dosing (CDD) [1]. At this dose, Cmax = 255 ng/mL, Tmax = 3 h, and C24h = 63 ng/mL [2].

Clinical pharmacology Pharmacokinetics Dose optimization

FLT3-ITD Inhibition: Relevance for AML and Hematologic Malignancy Models

SU14813 inhibits FLT3-internal tandem duplication (FLT3-ITD) phosphorylation in vitro with an IC50 of 50 nM (0.05 µM) [1]. In cellular assays, SU14813 inhibited proliferation of MV4;11 cells (FLT3-ITD driven AML cell line) with an IC50 of 5.2 nM . This dual biochemical and cellular activity against FLT3-ITD distinguishes SU14813 from VEGFR-selective inhibitors and supports its use in AML and hematologic malignancy models.

FLT3-ITD Acute myeloid leukemia Kinase inhibitor

Tumor Cell Line Sensitivity: U-118MG Glioblastoma Model

SU14813 inhibits the growth of U-118MG glioblastoma cells with an IC50 of 50-100 nM . This cell line serves as a model system for evaluating the compound's antiproliferative effects in a PTEN-mutant, EGFR-amplified glioblastoma context, providing a defined sensitivity benchmark for in vitro glioblastoma research.

Glioblastoma Cell viability assay Antiproliferative

Optimal Research Applications for (Z)-SU14813 Based on Differentiated Evidence


Head-to-Head Comparative Studies with Sunitinib to Dissect PK/Tolerability Contributions

Given SU14813's demonstrated antitumor efficacy equivalent to sunitinib [1] but with a distinct PK profile (shorter half-life, dose-proportional exposure) [2], researchers can use SU14813 as a tool compound in side-by-side xenograft studies to determine how differences in PK and tolerability impact therapeutic index, tumor growth dynamics, and toxicity outcomes independent of intrinsic target potency.

Angiogenesis Studies Requiring Reduced FGFR/c-Met Off-Target Confounding

SU14813's poor activity against FGFR1 (IC50 = 3.5 µM) and c-Met (IC50 = 9 µM) [3] makes it particularly suitable for VEGFR/PDGFR-mediated angiogenesis studies where FGFR or c-Met signaling could otherwise confound interpretation of experimental results. This selectivity profile enables cleaner attribution of antiangiogenic effects to VEGFR/PDGFR inhibition.

FLT3-ITD Driven AML and Hematologic Malignancy Models

With potent activity against FLT3-ITD (biochemical IC50 = 50 nM; cellular IC50 = 5.2 nM in MV4;11 cells) [4], SU14813 serves as a valuable research tool for studying FLT3-driven signaling in acute myeloid leukemia (AML) and other hematologic malignancies, either as a single agent or in combination with standard-of-care agents.

Pharmacodynamic Studies Requiring Defined Target Plasma Concentration Thresholds

SU14813's well-characterized clinical PK profile [2] provides researchers with a validated target plasma concentration (>100 ng/mL) and dosing paradigm (≥100 mg/day) for achieving sustained target inhibition. This enables precise design of in vivo pharmacodynamic studies where target engagement must be correlated with biological outcomes.

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